(3,4-Dimethoxypyridin-2-yl)methanamine oxalate
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Overview
Description
(3,4-Dimethoxypyridin-2-yl)methanamine oxalate is a chemical compound with the molecular formula C10H14N2O6 and a molecular weight of 258.23 g/mol. It is primarily used in research settings and is not intended for human or veterinary use. This compound is known for its utility in various scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxypyridin-2-yl)methanamine oxalate typically involves the reaction of 3,4-dimethoxypyridine with formaldehyde and ammonia, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxypyridin-2-yl)methanamine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups on the pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3,4-Dimethoxypyridin-2-yl)methanamine oxalate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxypyridin-2-yl)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3,4-Dimethoxypyridin-2-yl)methanamine oxalate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy groups and pyridine ring structure make it particularly useful in synthetic chemistry and research applications.
Properties
IUPAC Name |
(3,4-dimethoxypyridin-2-yl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.C2H2O4/c1-11-7-3-4-10-6(5-9)8(7)12-2;3-1(4)2(5)6/h3-4H,5,9H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCZNHCPVCWWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.